molecular formula C13H18BrNO3 B1602568 tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate CAS No. 913181-90-5

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Cat. No. B1602568
M. Wt: 316.19 g/mol
InChI Key: CHWSLNCYQOYQKD-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, also known as TBHEC, is a chemical compound that has a wide range of uses in scientific research. It is a type of carbamate, which is a chemical compound that contains both carbon and nitrogen atoms. TBHEC is a white crystalline solid with a molecular weight of 393.3 g/mol. It is soluble in both organic and aqueous solvents and has a melting point of 88-90 °C. TBHEC has been used in a variety of scientific applications due to its versatile properties.

Scientific Research Applications

Building Blocks in Organic Synthesis

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds show potential as building blocks in organic synthesis, indicating the versatility of tert-butyl carbamate derivatives in chemical reactions (Guinchard, Vallée, & Denis, 2005).

Intermediate in Synthesis of Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is a critical intermediate in the synthesis of biologically active compounds such as osimertinib (AZD9291), showcasing the importance of tert-butyl carbamate derivatives in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Enantioselective Synthesis

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an essential intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, demonstrating the compound's significance in synthesizing chiral molecules (Ober, Marsch, Harms, & Carell, 2004).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through lipase-catalyzed transesterification has shown excellent enantioselectivity, leading to the production of optically pure enantiomers. This process highlights the utility of tert-butyl carbamate derivatives in obtaining chiral molecules for further chemical transformations (Piovan, Pasquini, & Andrade, 2011).

properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWSLNCYQOYQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585652
Record name tert-Butyl [2-(4-bromophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

CAS RN

913181-90-5
Record name tert-Butyl [2-(4-bromophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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